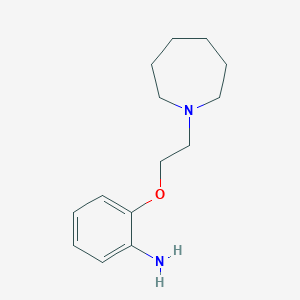

2-(2-Azepan-1-yl-ethoxy)-phenylamine

Descripción general

Descripción

2-(2-Azepan-1-yl-ethoxy)-phenylamine (2-AEP) is an organic compound that has recently been gaining attention due to its potential applications in both scientific research and lab experiments. 2-AEP is a member of the azepane family of compounds and is a derivative of aniline, a common organic compound. It has been studied for its ability to act as a catalyst, as well as its potential as a drug target.

Aplicaciones Científicas De Investigación

Inhibitory Activity and Molecular Interactions

One of the primary applications of azepane derivatives is in the field of medicinal chemistry, where they have been evaluated for their inhibitory activity against specific enzymes or receptors. For example, novel azepane derivatives were synthesized and tested for their inhibitory activity against Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). Compounds designed with isosteric linkers to the ester moiety showed significant inhibitory activity and improved plasma stability, highlighting their potential as therapeutic agents. Cocrystals with PKA were analyzed to understand the binding interactions and activity differences (Breitenlechner et al., 2004).

DNA Binding and Photocleavage

Azepane derivatives have also been investigated for their DNA binding properties and potential use in photodynamic therapy (PDT). For instance, bis[2-azepan-1-yl)ethoxy] [phthalocyaninato] silicon derivatives exhibited efficient DNA binding activity, demonstrating their potential as DNA-targeting PDT agents. The ability of these compounds to cause photocleavage of DNA further underscores their applicability in therapeutic contexts (Uslan & Sesalan, 2013).

Macrocyclization and Complex Molecule Synthesis

Azepane derivatives play a crucial role in the synthesis of complex molecules, such as azacrown ethers and benzocryptands, through macrocyclization reactions. These reactions afford high yields of the desired products, demonstrating the utility of azepane derivatives in constructing sophisticated molecular architectures (Oshchepkov et al., 2011).

Anticancer Studies

In the realm of anticancer research, azepane-based compounds have been synthesized and evaluated for their anticancer activities. The synthesis of thiazolyl azo dye ligand derived from 2-amino-5-methyl thiazole and its metal complexes has shown promising in vitro antitumor activity against human breast cancer, highlighting the potential of azepane derivatives in developing new anticancer agents (Al-adilee & Hessoon, 2019).

Novel Synthesis Methods and Chemical Interactions

Research on azepane derivatives has also contributed to the development of novel synthesis methods and the exploration of chemical interactions. For example, the synthesis of 2-methoxy-3H-azepine derived compounds through thermal reactions has expanded the toolkit for synthesizing azepine derivatives, offering new pathways for chemical synthesis and exploration (Ulfa et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Azepan-1-yl-ethoxy)-phenylamine is the Estrogen Receptor (ER) . The ER is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in regulating the expression of genes involved in cellular proliferation and differentiation .

Mode of Action

This compound acts as a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to the ER, modulating its activity . This compound can act as an agonist or antagonist depending on the tissue type, leading to either activation or repression of the ER-mediated gene transcription .

Biochemical Pathways

Upon binding to the ER, this compound influences several biochemical pathways. The exact pathways affected can vary depending on the tissue type and the presence of other signaling molecules . It’s known that er activation can influence pathways related to cell growth, differentiation, and survival .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific tissue and the status of the ER pathway. For instance, in some tissues, it can inhibit cell proliferation and induce cell differentiation . In others, it might promote cell survival .

Propiedades

IUPAC Name |

2-[2-(azepan-1-yl)ethoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-13-7-3-4-8-14(13)17-12-11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-12,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXVMTLVGHJGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

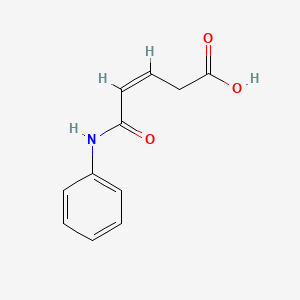

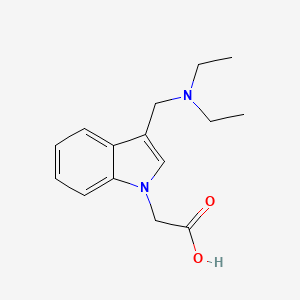

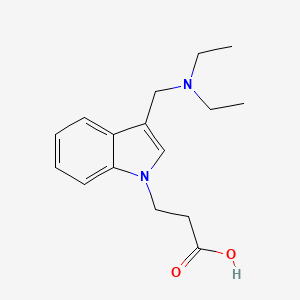

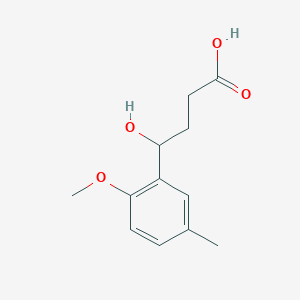

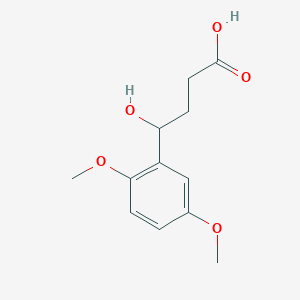

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B3162462.png)

![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)

![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)

![4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3162477.png)

![2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3162504.png)

![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3162529.png)

amino]-acetic acid](/img/structure/B3162538.png)